Cas no 17193-31-6 (2-Amino-3-Phenylpropanamide)

2-Amino-3-Phenylpropanamide 化学的及び物理的性質
名前と識別子
-
- Benzenepropanamide, a-amino-
- H-DL-Phe-NH2
- (Benzylcarbonylmethylene)triphenylphosphorane
- (E)-Cinnamic acid
- (Phenylacetylmethylen)-triphenylphosphoran
- (R,S)-2-amino-3
- (RS)-phenylalaninamide
- 2-amino-3-phenyl propionamide
- 2-Oxo-3-phenylpropylidenetriphenylphosphorane
- 2-Propanone, 1-phenyl-3-(triphenylphosphoranylidene)-
- 3-(phenyl)acrylic acid
- DL-phenylalanine amide
- E-3-phenylpropenoic acid
- Phenylacetyl-methylen-triphenylphosphoran
- Phenylacrylic acid
- phenylalanine amide
- 2-Amino-3-phenyl-propanamide
- EN300-55850
- F10693
- SCHEMBL23300504
- AC-19229
- Propanamide, 2-amino-3-phenyl
- 60058-39-1
- MFCD00077152
- 2-Amino-3-phenyl-propionamide
- AM82190
- 2-Amino-3-phenylpropanamide #
- 17193-31-6
- SY034084
- DL-Phenylalanineamide
- MFCD00038146
- 2-Amino-3-phenylpropanamide
- SCHEMBL244303
- FT-0662017
- CHEMBL268713
- DTXSID70901095
- H-D-Phe-NH
- H-Phe-NH
- FT-0659604
- AS-46844
- SY009482
- Z317075516
- AKOS016051294
- AKOS000193789
- (S)-alpha-Aminobenzenepropanamide
- STK897840
- BBL013314
- DB-010034
- 2-Amino-3-Phenylpropanamide
-
- MDL: MFCD09948489
- インチ: InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)
- InChIKey: OBSIQMZKFXFYLV-UHFFFAOYSA-N
- ほほえんだ: NC(C(N)CC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 164.09506
- どういたいしつりょう: 164.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 69.1Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 356.9±35.0 °C at 760 mmHg
- フラッシュポイント: 169.7±25.9 °C
- PSA: 69.11
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-Amino-3-Phenylpropanamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Amino-3-Phenylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55850-2.5g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 2.5g |
$24.0 | 2025-03-21 | |
Enamine | EN300-55850-0.05g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Aaron | AR00ADEU-100mg |
H-DL-Phe-NH2 |
17193-31-6 | 98% | 100mg |
$11.00 | 2025-01-23 | |
1PlusChem | 1P00AD6I-10g |
H-DL-Phe-NH2 |
17193-31-6 | 98% | 10g |
$288.00 | 2024-06-19 | |
Enamine | EN300-55850-0.5g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-55850-0.25g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-55850-0.1g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
TRC | A577115-10mg |
2-Amino-3-Phenylpropanamide |
17193-31-6 | 10mg |
$ 50.00 | 2022-05-31 | ||
TRC | A577115-50mg |
2-Amino-3-Phenylpropanamide |
17193-31-6 | 50mg |
$ 65.00 | 2022-05-31 | ||
TRC | A577115-100mg |
2-Amino-3-Phenylpropanamide |
17193-31-6 | 100mg |
$ 80.00 | 2022-05-31 |
2-Amino-3-Phenylpropanamide 関連文献
-
Eulàlia Pinyol,Silvia Frutos,Dolors Grillo-Bosch,Ernest Giralt,Bonaventura Clotet,Jose A. Esté,Anna Diez Org. Biomol. Chem. 2012 10 4348
-
2. Thiol–ene photoimmobilization of chymotrypsin on polysiloxane gels for enzymatic peptide synthesisMeng Wang,Jun Xing,Yu-Tang Sun,Ling-Xiang Guo,Bao-Ping Lin,Hong Yang RSC Adv. 2018 8 11843
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E. Cordeau,S. Cantel,D. Gagne,A. Lebrun,J. Martinez,G. Subra,C. Enjalbal Org. Biomol. Chem. 2016 14 8101
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Chang Ma,Xufeng Wu,Qingle Zeng,Lihong Zhou,Yi Huang New J. Chem. 2017 41 2873
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Miriam Góngora-Benítez,Michèle Cristau,Matthieu Giraud,Judit Tulla-Puche,Fernando Albericio Chem. Commun. 2012 48 2313
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Massimo Sinibaldi,Antonella Messina,Anna Maria Girelli Analyst 1988 113 1245
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Roseri J. A. C. de Beer,Timo Nuijens,Lotte Wiermans,Peter J. L. M. Quaedflieg,Floris P. J. T. Rutjes Org. Biomol. Chem. 2012 10 6767
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Eulàlia Pinyol,Silvia Frutos,Dolors Grillo-Bosch,Ernest Giralt,Bonaventura Clotet,Jose A. Esté,Anna Diez Org. Biomol. Chem. 2012 10 4348
-
9. Aqueous solutions containing amino acids and peptides. Part 17.—Pairwise enthalpic coefficients for the interaction of N-acetyl-L-phenylalaninamide with some N-acetylamino acid amides at 25 °CG. Michael Blackburn,Hilary E. Kent,Terence H. Lilley J. Chem. Soc. Faraday Trans. 1 1985 81 2207
-
Pengchong Xue,Jipeng Ding,Yanbing Shen,Hongqiang Gao,Jinyu Zhao,Jingbo Sun,Ran Lu J. Mater. Chem. C 2017 5 11532
2-Amino-3-Phenylpropanamideに関する追加情報
Professional Introduction to Compound with CAS No. 17193-31-6 and Product Name: 2-Amino-3-Phenylpropanamide
2-Amino-3-Phenylpropanamide, identified by its Chemical Abstracts Service (CAS) number 17193-31-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This amide derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various pharmacologically active molecules. The compound's molecular structure, featuring both an amino group and a phenyl substituent, positions it as a key building block for synthesizing more complex molecules with potential therapeutic applications.
The chemical properties of 2-Amino-3-Phenylpropanamide are characterized by its solubility, stability, and reactivity, which are critical factors in medicinal chemistry. Its ability to participate in various organic transformations, such as nucleophilic substitutions and condensation reactions, enhances its utility in drug design. Recent advancements in synthetic methodologies have further highlighted the compound's importance, particularly in the construction of heterocyclic scaffolds that are prevalent in modern drug candidates.
In the realm of pharmaceutical research, 2-Amino-3-Phenylpropanamide has been explored for its potential role in addressing various biological targets. Studies have demonstrated its significance as a precursor in the synthesis of molecules that interact with enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases. The phenyl group provides a hydrophobic anchor that can modulate binding affinity, while the amide linkage offers flexibility for conformational optimization.
One of the most compelling aspects of 2-Amino-3-Phenylpropanamide is its incorporation into peptidomimetics and protein kinase inhibitors. The structural motif resembles natural amino acids but with enhanced stability and tunable properties, making it an attractive scaffold for drug development. Researchers have leveraged this compound to create novel inhibitors targeting kinases implicated in cancer progression. These inhibitors often exhibit improved selectivity and reduced toxicity compared to traditional small-molecule drugs.
The synthesis of 2-Amino-3-Phenylpropanamide can be achieved through multiple pathways, each offering distinct advantages depending on scalability and purity requirements. A common approach involves the condensation of phenylacetonitrile with ammonia or ammonium acetate followed by hydrolysis and decarboxylation steps. Alternatively, reductive amination or catalytic hydrogenation can be employed to introduce the amino group at the desired position. These synthetic routes highlight the compound's adaptability to different industrial scales and research needs.
Recent publications have underscored the compound's role in developing antiviral agents. The structural features of 2-Amino-3-Phenylpropanamide allow for interactions with viral proteases and polymerases, making it a promising candidate for inhibiting replication cycles of certain viruses. Additionally, its derivatives have shown potential in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.
The pharmacokinetic profile of 2-Amino-3-Phenylpropanamide is another area of active investigation. Researchers are exploring ways to optimize its bioavailability by modifying substituents or employing prodrug strategies. For instance, incorporating lipophilic groups can enhance membrane permeability, while polar functionalization can improve water solubility. These modifications aim to achieve better absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles.
Computational chemistry has played a pivotal role in understanding the interactions of 2-Amino-3-Phenylpropanamide with biological targets. Molecular docking studies have identified key binding pockets on enzymes and receptors, providing insights into structure-activity relationships (SAR). These computational approaches complement experimental data by predicting binding affinities and helping to rationalize molecular design decisions.
The environmental impact of synthesizing and handling 2-Amino-3-Phenylpropanamide is also a consideration in modern pharmaceutical practices. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. Catalytic methods and solvent-free reactions are being explored to reduce the ecological footprint associated with producing this compound.
In conclusion,2-Amino-3-Phenylpropanamide (CAS No. 17193-31-6) represents a versatile intermediate with broad applications in pharmaceutical research and drug development. Its unique structural features enable participation in diverse chemical transformations and biological interactions, making it indispensable for designing novel therapeutics. As research continues to uncover new applications and synthetic strategies,this compound will remain at the forefront of medicinal chemistry innovation.
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